

# KIN1148 and its parent compound KIN1000

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KIN1148   |           |
| Cat. No.:            | B15567347 | Get Quote |

An In-depth Technical Guide to KIN1148 and its Parent Compound KIN1000

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The development of novel vaccine adjuvants is critical for enhancing the immunogenicity and efficacy of modern vaccines, particularly against rapidly evolving pathogens like the influenza virus. This document provides a comprehensive technical overview of **KIN1148**, a small molecule agonist of the RIG-I-like receptor (RLR) pathway, and its parent compound, KIN1000. **KIN1148** was identified through medicinal chemistry optimization of KIN1000 and demonstrates superior properties as a vaccine adjuvant. It directly engages and activates Retinoic Acid-Inducible Gene I (RIG-I), a key cytosolic pattern-recognition receptor, to initiate a robust innate immune response. This activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-kB) signaling pathways leads to enhanced adaptive immunity, providing significant protection in preclinical models of influenza infection. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual diagrams of the core signaling pathways and experimental workflows.

# **Introduction and Compound History**

The search for effective, safe, and broadly applicable vaccine adjuvants led to the screening of large small-molecule libraries for agonists of innate immune pathways. The RIG-I-like receptor (RLR) pathway, a primary defense mechanism against RNA viruses, was identified as a promising target.[1][2] A high-throughput screen of over 47,000 compounds identified the



benzobisthiazole compound KIN1000 as a potent activator of IRF3, a key transcription factor downstream of RIG-I.[1]

Subsequent structure-activity relationship (SAR) studies on KIN1000 led to the design and synthesis of 418 analogs, including **KIN1148**.[1] **KIN1148** was selected as the lead candidate due to its improved solubility, enhanced pharmacokinetic properties, and greater potency in activating IRF3-dependent gene expression compared to its parent compound.[1][3] It functions as a direct RIG-I agonist, promoting innate immune responses that effectively adjuvant vaccination against influenza A virus (IAV) strains, including H1N1 and H5N1.[3][4]

## **Chemical Properties**

Both KIN1000 and **KIN1148** belong to the benzobisthiazole class of compounds.[3] **KIN1148** is a lipophilic small molecule with a calculated LogP (cLogP) of 4.76 and has limited solubility in aqueous solutions, making liposomal formulations advantageous for in vivo delivery.[1]

| Compound | Molecular Formula | Molecular Weight | CAS Number   |
|----------|-------------------|------------------|--------------|
| KIN1148  | C19H11N3OS2       | 361.44           | 1428729-56-9 |

### **Mechanism of Action**

**KIN1148** represents a novel class of adjuvant that directly activates the RIG-I signaling pathway. Unlike canonical RIG-I agonists which are typically viral RNA molecules, **KIN1148**'s mechanism is distinct and non-canonical.

- Direct RIG-I Binding: Biochemical studies confirm that KIN1148 directly binds to RIG-I. This
  interaction occurs with both the helicase domain and the repressor domain (RD) of RIG-I.[3]
- RNA- and ATP-Independent Activation: KIN1148-mediated activation of RIG-I does not require the presence of RNA ligands nor does it compete with ATP for binding or induce ATPase activity.[3][5]
- Signalosome Assembly: The binding of KIN1148 induces RIG-I self-oligomerization, a critical step in its activation. This leads to the recruitment of downstream signaling partners, including the E3 ubiquitin ligase TRIM25 and the mitochondrial antiviral-signaling protein (MAVS) adaptor.[6]



- IRF3 and NF-κB Activation: The formation of the RIG-I signalosome on the MAVS platform activates the kinases TBK1 and IKK, which in turn phosphorylate the transcription factors IRF3 and NF-κB.[3][6]
- Innate Immune Gene Expression: Activated IRF3 and NF-κB translocate to the nucleus, driving the transcription of a wide array of innate immune genes, including interferons, cytokines (e.g., IL-6), and chemokines (e.g., IP-10/CXCL10, CCL2, CCL3, CCL4, CCL7).[1]
   [3][6]

This cascade of events mimics a viral infection, leading to the maturation of dendritic cells (DCs) and the subsequent priming of a robust and broad adaptive immune response.[3]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: KIN1148 directly binds and activates RIG-I, initiating MAVS-dependent signaling.



# **Quantitative In Vitro Data**

**KIN1148** demonstrates superior potency compared to its parent compound, KIN1000, in cell-based assays.

Table 1: Comparison of KIN1000 and KIN1148 In Vitro Activity[1]

| Assay                         | Cell Line         | Metric           | KIN1000     | KIN1148                 |
|-------------------------------|-------------------|------------------|-------------|-------------------------|
| IRF3 Nuclear<br>Translocation | РН5СН8            | Potency          | Less Potent | More Potent             |
| ISG54 Gene<br>Expression      | PH5CH8            | Fold Induction   | Lower       | Higher                  |
| OASL Gene<br>Expression       | PH5CH8            | Fold Induction   | Lower       | Higher                  |
| IP-10 Chemokine<br>Production | THP-1 (PMA-diff.) | Production Level | Lower       | Significantly<br>Higher |

Table 2: KIN1148-Mediated Immune Cell Activation[3]



| Assay                         | Cell Type      | Treatment              | Time         | Key Result                                            |
|-------------------------------|----------------|------------------------|--------------|-------------------------------------------------------|
| IRF3/NF-ĸB<br>Phosphorylation | HEK293         | 10 or 20 μM<br>KIN1148 | Up to 12 hrs | Time-dependent increase in p-<br>IRF3 and p-NF-<br>кВ |
| Gene Induction (qRT-PCR)      | WT MEFs        | KIN1148                | 18 hrs       | Significant<br>induction of Ifit1<br>and II6          |
| Gene Induction (qRT-PCR)      | RIG-I -/- MEFs | KIN1148                | 18 hrs       | No significant induction of Ifit1 and II6             |
| DC Maturation                 | Human mo-DCs   | KIN1148                | 18 hrs       | Increased surface expression of CD83 and CD86         |

# **Quantitative In Vivo Data**

In vivo studies in murine models of influenza highlight the potent adjuvant activity of **KIN1148** when co-administered with a suboptimal dose of a split virus vaccine.

Table 3: Efficacy of KIN1148 Adjuvant in Murine Influenza Challenge Models[1][3]



| Study Design          | Vaccine                     | Adjuvant/Cont<br>rol   | Challenge<br>Virus   | Key Outcomes                                  |
|-----------------------|-----------------------------|------------------------|----------------------|-----------------------------------------------|
| Prime-Boost           | H1N1<br>A/Cal/07/2009<br>SV | KIN1148<br>(Liposomal) | 10x LD50 MA-<br>CA04 | 100% Survival                                 |
| (Suboptimal dose)     | Vehicle<br>(Liposome)       | (H1N1)                 | 0% Survival          |                                               |
| PBS                   | 0% Survival                 |                        |                      |                                               |
| Prime-Boost           | H5-SV                       | KIN1148<br>(Liposomal) | 5x LD50<br>PR8/H5N1  | Significantly decreased mortality & morbidity |
| Vehicle<br>(Liposome) | High mortality              | _                      |                      |                                               |
| PBS                   | High mortality              |                        |                      |                                               |
| Single Prime          | H1N1<br>A/Cal/07/2009<br>SV | KIN1148<br>(Liposomal) | 10x LD50 MA-<br>CA04 | Significantly improved survival vs. controls  |
| (Suboptimal dose)     | Vehicle<br>(Liposome)       | (H1N1)                 | Low survival         | _                                             |
| PBS                   | Low survival                |                        |                      |                                               |
| Pulmonary Titer       | H1-SV                       | KIN1148<br>(Liposomal) | A/Cal/04/09          | Significant reduction in lung viral titer     |
| Controls              | High viral titer            |                        |                      |                                               |

Table 4: KIN1148-Adjuvanted Adaptive Immune Responses in Mice[3]



| Immunization                     | Analysis            | Metric                          | Result                                       |
|----------------------------------|---------------------|---------------------------------|----------------------------------------------|
| H5-SV + KIN1148<br>(Prime/Boost) | Draining Lymph Node | Germinal Center (GC)<br>B Cells | Significant increase in frequency and number |
| H5-SV + KIN1148<br>(Prime/Boost) | Spleen              | IAV-specific CD4+ T<br>Cells    | Significant increase                         |
| H5-SV + KIN1148<br>(Prime/Boost) | Spleen              | IAV-specific CD8+ T<br>Cells    | Significant increase                         |

# **Experimental Protocols and Workflows In Vitro Assay Methodologies**

IRF3/NF-kB Phosphorylation via Western Blot[3]

- Cell Culture and Treatment: Plate HEK293 cells and allow them to adhere. Treat cells with **KIN1148** at final concentrations of 10 μM or 20 μM. Include vehicle control (0.5% DMSO) and positive control (Sendai Virus, SeV, at 40 HAU/mL).
- Lysis: Harvest cells at specified time points (e.g., 0, 2, 4, 8, 12 hours) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-IRF3 (Ser396), total IRF3, p-NF-κB p65 (Ser536), total p65, and a loading control (e.g., β-actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.





#### Click to download full resolution via product page

Caption: Workflow for detecting protein phosphorylation via Western Blot.

Human Dendritic Cell (DC) Maturation Assay[3]

- Monocyte Isolation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- DC Differentiation: Culture monocytes in cRPMI medium supplemented with recombinant human IL-4 and GM-CSF for 6-7 days to differentiate into immature mo-DCs.
- Treatment: Treat immature mo-DCs for 16-18 hours with KIN1148 (e.g., 10 μM), positive control (0.5 μg/mL LPS), or vehicle control (0.5% DMSO).
- Flow Cytometry Staining: Harvest DCs and stain with fluorescently-conjugated antibodies against surface maturation markers such as CD80, CD83, and CD86.
- Data Acquisition and Analysis: Analyze cells using a flow cytometer (e.g., BD LSR II). Gate
  on the DC population and quantify the mean fluorescence intensity (MFI) for each marker.
  Express results as fold change in MFI compared to the DMSO control.





Click to download full resolution via product page

Caption: Workflow for assessing dendritic cell maturation.

## In Vivo Murine Influenza Challenge Model[1][3]

- Animal Model: Use 6-8 week old C57BL/6 mice. All experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Adjuvant Formulation: Prepare KIN1148 in a lipid-based liposomal formulation. Prepare a
  vehicle control using blank liposomes.
- Immunization (Prime-Boost):



- Day 0 (Prime): Immunize mice intramuscularly (i.m.) with a suboptimal dose of split influenza virus vaccine (e.g., H5-SV or H1-SV) combined with either KIN1148 liposomes, vehicle liposomes, or PBS.
- o Day 14 or 21 (Boost): Administer a second i.m. immunization identical to the first.
- Viral Challenge: At day 30 or 42 (14-21 days post-boost), challenge mice via intranasal instillation with a lethal dose (e.g., 5x or 10x LD50) of a homologous mouse-adapted influenza A virus.
- Monitoring and Endpoints:
  - Morbidity/Mortality: Monitor mice daily for 14 days for changes in body weight and clinical signs of illness. Euthanize mice that lose ≥30% of their initial body weight or become moribund.
  - Pulmonary Virus Titer: Euthanize a separate cohort of mice on day 5 post-infection, harvest lungs, and determine viral titers via plaque assay.
  - Immune Response Analysis: Euthanize a cohort 5 days post-boost to analyze serum antibody responses (ELISA, HAI) and cellular responses in spleens and draining lymph nodes (flow cytometry for GC B cells and IAV-specific T cells).





Click to download full resolution via product page

Caption: Workflow for the in vivo prime-boost immunization and challenge model.

### Conclusion

KIN1148 is a potent, first-in-class small molecule RIG-I agonist that functions as a powerful vaccine adjuvant. Developed through the chemical optimization of its parent compound KIN1000, KIN1148 activates innate immunity in a direct, non-canonical fashion that is independent of RNA or ATP. Preclinical data robustly demonstrates its ability to enhance both humoral and cellular adaptive immune responses to co-administered influenza vaccine antigens, leading to complete protection from lethal viral challenge in murine models.[1] The well-defined mechanism of action and strong in vivo efficacy position KIN1148 as a highly promising candidate for further development, with the potential to improve vaccine effectiveness against influenza and other RNA viruses.[3][6]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [KIN1148 and its parent compound KIN1000].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567347#kin1148-and-its-parent-compound-kin1000]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com